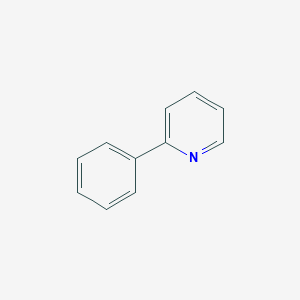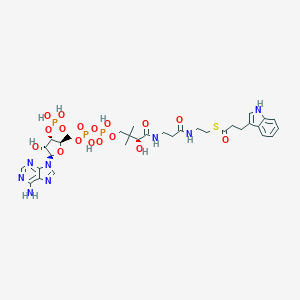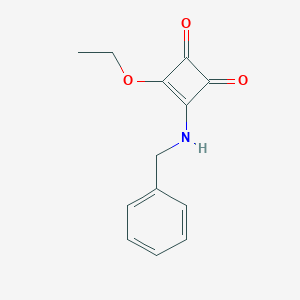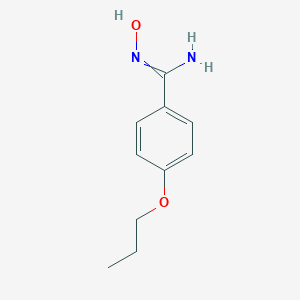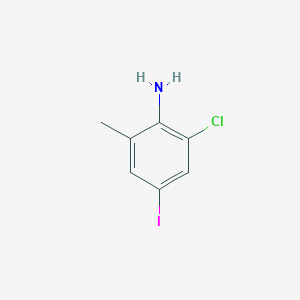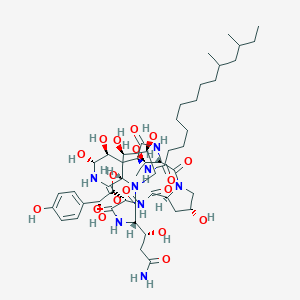
10-Hydroxymenthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxymenthol is a chemical compound that belongs to the class of monoterpenoid alcohols. It is derived from menthol, which is widely used in various industries, such as medicine, food, and cosmetics. 10-Hydroxymenthol has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 10-Hydroxymenthol is not fully understood. However, it is believed to exert its biological effects through various pathways, including the modulation of inflammatory mediators, such as cytokines and prostaglandins, and the inhibition of cancer cell proliferation.
Biochemische Und Physiologische Effekte
10-Hydroxymenthol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Moreover, it has been shown to induce apoptosis in cancer cells and to enhance insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-Hydroxymenthol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, it has low toxicity and is relatively easy to handle. However, one of the limitations of using 10-Hydroxymenthol is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 10-Hydroxymenthol. One of the areas of interest is the development of novel synthetic methods for the production of 10-Hydroxymenthol, which may reduce its cost and increase its availability. Moreover, further studies are needed to elucidate the mechanism of action of 10-Hydroxymenthol and to identify its molecular targets. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 10-Hydroxymenthol in the treatment of various diseases.
Conclusion:
In conclusion, 10-Hydroxymenthol is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, such as pharmacology, make it a valuable tool for researchers. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 10-Hydroxymenthol have been discussed in this paper. Further research on this compound may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 10-Hydroxymenthol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of menthol with oxidizing agents, such as chromium trioxide or potassium permanganate, to produce 10-Hydroxymenthol. Biotransformation, on the other hand, involves the use of microorganisms, such as fungi and bacteria, to convert menthol into 10-Hydroxymenthol.
Wissenschaftliche Forschungsanwendungen
10-Hydroxymenthol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor effects. Moreover, it has been shown to possess potential therapeutic benefits in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
140860-15-7 |
|---|---|
Produktname |
10-Hydroxymenthol |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
Kanonische SMILES |
CC(C)C1CCC(CC1O)CO |
Synonyme |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
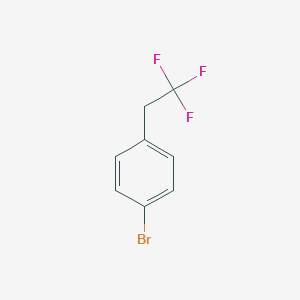
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
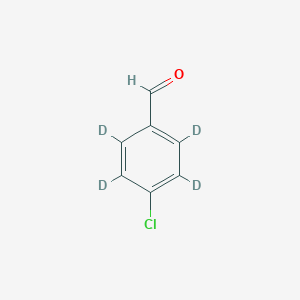
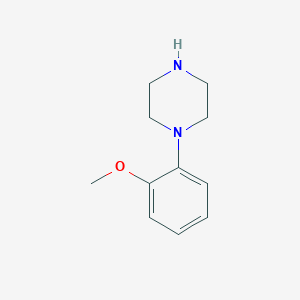
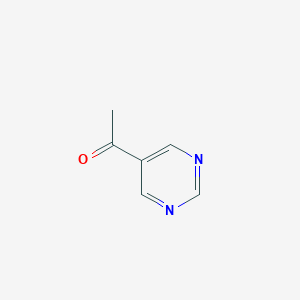
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
